molecular formula C10H14ClN3 B1399196 2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine CAS No. 1316225-84-9

2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine

Cat. No. B1399196
M. Wt: 211.69 g/mol
InChI Key: DMMWHPPOUCZNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine” is a chemical compound with the CAS Number: 885704-66-5 . It has a molecular weight of 211.69 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-7-12-6-9(11)13-10/h6-8H,2-5H2,1H3 .

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Pharmacological Applications

Pyrazine derivatives have been recognized for their diverse pharmacological effects. They possess antimicrobial, anti-inflammatory, anticancer, antidiabetic, and antiviral activities among others. The structural diversity of pyrazine compounds allows for the development of new pharmaceuticals with potential clinical applications. The studies reviewed emphasize the need for further research to understand the biological activities of these compounds and to develop effective drugs (Ferreira & Kaiser, 2012; Doležal & Zítko, 2015).

Food Technology

In the food industry, pyrazines are vital for their contribution to flavors, such as nutty, roasted, and baked notes. Control strategies for their generation during food processing have been explored, aiming to enhance desirable flavors while minimizing the formation of undesirable compounds. This research is crucial for improving food quality and consumer satisfaction (Yu et al., 2021).

Materials Science

Pyrazine derivatives also show promise in materials science, particularly in the development of high energy density materials (HEDMs). These compounds are explored for their potential in improving the performance of energetic materials, such as propellants and explosives. The research highlights the importance of pyrazine compounds in advancing materials science and engineering (Yongjin & Shuhong, 2019).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-chloro-6-(1-methylpiperidin-4-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c1-14-4-2-8(3-5-14)9-6-12-7-10(11)13-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMWHPPOUCZNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(1-methylpiperidin-4-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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